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Introduction

Viltolarsen (Viltepso®) is an antisense phosphorodiamidate morpholino oligomer (PMO)
designed to treat Duchenne muscular dystrophy (DMD) in patients with specific mutations
amenable to exon 53 skipping.[1][2][3] This therapeutic mechanism restores the reading frame
of the dystrophin pre-mRNA, leading to the production of a truncated but functional dystrophin
protein.[1][2] For in vitro studies aimed at evaluating the efficacy and mechanism of action of
Viltolarsen, efficient delivery into myoblasts is crucial. This document provides detailed
application notes and protocols for two common transfection methods: electroporation and
lipid-based transfection. Additionally, it explores the concept of unassisted uptake, or gymnosis,
of antisense oligonucleotides.

Transfection Methods for Viltolarsen Delivery

The neutral backbone of PMOs like Viltolarsen presents a challenge for cellular uptake
compared to charged oligonucleotides, often resulting in poor gymnotic (unassisted) uptake.[4]
[5] Therefore, active delivery methods such as electroporation and lipid-based transfection are
often necessary to achieve sufficient intracellular concentrations for therapeutic effect in vitro.

Comparison of Transfection Methods
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The choice of transfection method can significantly impact transfection efficiency and cell

viability. While direct comparative studies for Viltolarsen are limited, data from plasmid DNA

and other PMO transfection studies in myoblasts can provide valuable insights.
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Experimental Protocols

Protocol 1: Electroporation of Viltolarsen into Myoblasts
using Nucleofection
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This protocol is adapted from a method for delivering PMOs to immortalized myoblasts using
the Lonza Amaxa 4D-Nucleofector™ X unit.[6][7]

Materials:

Myoblasts (e.g., human primary myoblasts or immortalized cell lines)

« Viltolarsen (or other PMO)

e Lonza Amaxa 4D-Nucleofector™ X Unit

e P3 Primary Cell 4D-Nucleofector™ X Kit (Lonza)

e Myoblast growth medium (e.g., F10 Nutrient Mix with 20% FBS, 1% Penicillin-Streptomycin)
e Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

e Trypsin-EDTA

o 6-well tissue culture plates

Procedure:

o Cell Preparation:

[¢]

Culture myoblasts to ~80-90% confluency.

[e]

Wash cells with PBS and detach using Trypsin-EDTA.

o

Neutralize trypsin with growth medium and centrifuge the cell suspension at 200 x g for 5
minutes.

o

Resuspend the cell pellet in myoblast growth medium and perform a cell count.
e Nucleofection:

o For each reaction, aliquot 0.5 x 10”6 to 1 x 10”6 myoblasts into a sterile microcentrifuge
tube.
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o Centrifuge at 200 x g for 5 minutes and discard the supernatant.
o Resuspend the cell pellet in 20 pL of P3 Primary Cell Nucleofector™ Solution.
o Add Viltolarsen to the cell suspension at the desired final concentration (e.g., 5-20 uM).

o Gently mix and transfer the entire suspension to a single well of a 16-well Nucleocuvette™
Strip.

o Place the Nucleocuvette™ Strip into the 4D-Nucleofector™ X Unit and select the
appropriate program (optimization may be required; consult the manufacturer's guidelines
for myoblast programs).

o Initiate the electroporation program.

o Post-Electroporation Culture:

o Immediately after nucleofection, add 80 uL of pre-warmed myoblast growth medium to
each well of the Nucleocuvette™ Strip.

o Gently resuspend the cells and transfer the entire volume to a pre-warmed 6-well plate
containing 2 mL of myoblast growth medium.

o Incubate the cells at 37°C in a 5% CO2 incubator.

o Analyze for exon skipping or dystrophin expression at the desired time points (e.g., 24-72
hours post-transfection).

Protocol 2: Lipid-Based Transfection of Viltolarsen into
Myoblasts

This protocol is based on recommendations for delivering PMOs into myoblasts using
Lipofectamine™ reagents.[10][12]

Materials:

e Myoblasts
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Viltolarsen (or other PMO)

Lipofectamine™ 3000 or Lipofectamine™ 2000 Reagent (Thermo Fisher Scientific)

Opti-MEM™ | Reduced Serum Medium (Thermo Fisher Scientific)

Myoblast growth medium

24-well tissue culture plates
Procedure:
o Cell Seeding:

o The day before transfection, seed myoblasts in a 24-well plate at a density that will result
in 70-90% confluency at the time of transfection.

o Complex Formation (per well of a 24-well plate):

o Viltolarsen solution: Dilute the desired amount of Viltolarsen (e.g., to a final
concentration of 10 uM) in 25 pL of Opti-MEM™.,

o Lipofectamine solution:

» For Lipofectamine™ 3000: Gently mix 1.5 pL of Lipofectamine™ 3000 Reagent with 25
pL of Opti-MEM™. In a separate tube, add 1 pL of P3000™ Reagent to the diluted
Viltolarsen.

» For Lipofectamine™ 2000: Dilute 1 pL of Lipofectamine™ 2000 Reagent in 25 pL of
Opti-MEM™.

o Combine the diluted Viltolarsen and the diluted Lipofectamine™ reagent.
o Incubate for 5-15 minutes at room temperature to allow for complex formation.
» Transfection:

o Add the Viltolarsen-lipid complexes dropwise to the cells in each well.
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o Gently rock the plate to ensure even distribution.

o Incubate the cells at 37°C in a 5% CO2 incubator for 24-72 hours before analysis.

Visualizations
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Caption: Viltolarsen binds to exon 53 of the dystrophin pre-mRNA, causing it to be skipped
during splicing.

Experimental Workflow for Viltolarsen Delivery in
Myoblasts
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Caption: A generalized workflow for the delivery and analysis of Viltolarsen in myoblast
cultures.

Cellular Uptake Pathways of PMOs in Myoblasts
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Caption: Cellular uptake mechanisms for Viltolarsen (PMO) in myoblasts.

Conclusion

The successful in vitro delivery of Viltolarsen into myoblasts is a critical step for preclinical
research and drug development. Both electroporation and lipid-based transfection have been
shown to be effective methods for delivering PMOs into these cells. The choice between these
methods will depend on the specific experimental goals, available resources, and the desired
balance between transfection efficiency and cell viability. The protocols and data presented in
these application notes provide a comprehensive guide for researchers to effectively deliver
Viltolarsen and other PMOs into myoblasts for the investigation of their therapeutic potential in

Duchenne muscular dystrophy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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